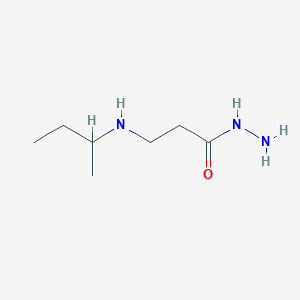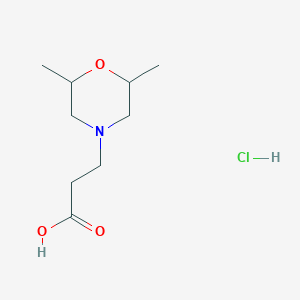
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products .
Mecanismo De Acción
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
THIQs are believed to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It acts as an agonist of the 5-HT2A receptor, which is a receptor for the neurotransmitter serotonin . This interaction can influence various physiological processes, including mood regulation and cognitive functions. Additionally, this compound inhibits the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, further affecting mood and cognitive functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can enhance serotonin levels, leading to improved mood and cognitive performance . It also exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation . These effects are particularly beneficial in neurodegenerative disorders, where oxidative stress and inflammation play a crucial role in disease progression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. As an agonist of the 5-HT2A receptor, it binds to this receptor and activates it, leading to downstream signaling events that influence mood and cognition . Additionally, by inhibiting monoamine oxidase, this compound prevents the breakdown of neurotransmitters, resulting in increased levels of serotonin and other neurotransmitters in the brain . This dual mechanism of receptor activation and enzyme inhibition contributes to its overall effects on the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in serotonin levels and improved cognitive functions . Prolonged exposure may also result in desensitization of the 5-HT2A receptor, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance mood and cognitive functions without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as increased oxidative stress and inflammation . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters . By inhibiting this enzyme, the compound increases the levels of neurotransmitters, influencing mood and cognitive functions . Additionally, it may affect other metabolic pathways related to oxidative stress and inflammation, further contributing to its overall effects on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it may accumulate in specific compartments, such as the cytoplasm or mitochondria, where it exerts its effects . The distribution of the compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence oxidative stress and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride can be synthesized through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes multicomponent reactions that facilitate the functionalization of the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure but lacking the amine group.
Isoquinoline: A related compound with a different degree of saturation and functionalization.
Various tetrahydroisoquinoline derivatives: Compounds with different substituents on the tetrahydroisoquinoline core
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENUYYWHSGCUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662884 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082658-92-1 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)






![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)

![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)



![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)
